2-Isopropyl-6-propylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Impurity in Propofol:

2-Isopropyl-6-propylphenol has been identified as an impurity in Propofol, a commonly used intravenous anesthetic medication. Research efforts related to Propofol often involve the characterization and analysis of its impurities, including 2-Isopropyl-6-propylphenol. This information is crucial for ensuring the safety and efficacy of Propofol formulations.

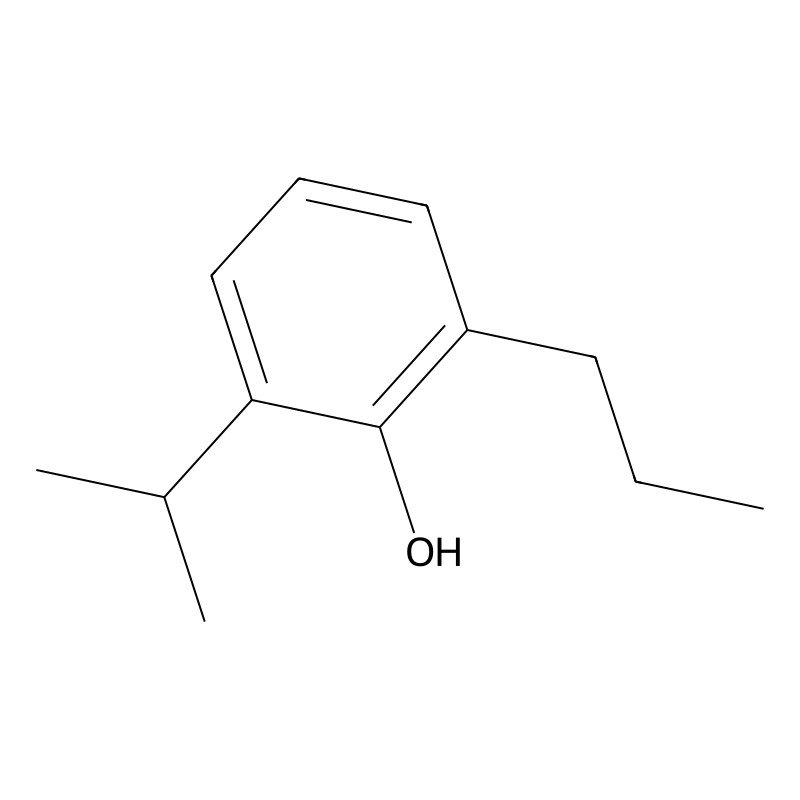

2-Isopropyl-6-propylphenol, also known as Propofol Impurity O, is an organic compound with the molecular formula C₁₂H₁₈O. It features a phenolic structure with isopropyl and propyl groups attached to the aromatic ring. This compound is primarily recognized for its role as an impurity in Propofol, a widely used anesthetic agent. The presence of 2-Isopropyl-6-propylphenol in pharmaceutical formulations raises concerns regarding its potential toxicity and biological activity .

2-Isopropyl-6-propylphenol acts as a reactive alkylating agent, which means it can form covalent bonds with various biological molecules, including proteins and enzymes. This reactivity is primarily due to the presence of the hydroxyl group, allowing it to interact with nucleophilic sites on proteins . Additionally, it can undergo decomposition reactions under certain conditions, leading to the formation of simpler phenolic compounds such as phenol and 2-propylphenol .

Several synthetic routes exist for producing 2-Isopropyl-6-propylphenol. The primary method involves the alkylation of 2-Isopropylphenol with propylene oxide or other propylating agents. Various conditions such as temperature and catalysts can influence the yield and purity of the final product. Chemicalbook outlines at least seven different synthetic pathways for this compound .

Several compounds share structural similarities with 2-Isopropyl-6-propylphenol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Isopropylphenol | C₉H₁₂O | A simpler phenolic compound used in various applications. |

| Propofol | C₁₂H₁₈O | An anesthetic agent that may contain impurities like 2-Isopropyl-6-propylphenol. |

| 2-Propylphenol | C₁₁H₁₄O | Exhibits similar properties but lacks the additional alkyl group present in 2-Isopropyl-6-propylphenol. |

| 4-Isopropylphenol | C₁₁H₁₄O | Another isomer that shows different biological activities compared to 2-Isopropyl-6-propylphenol. |

Uniqueness: The presence of both isopropyl and propyl groups distinguishes 2-Isopropyl-6-propylphenol from other similar compounds, contributing to its specific reactivity and biological activity.

2-Isopropyl-6-propylphenol (molecular formula C₁₂H₁₈O, molecular weight 178.27) represents an important phenolic compound with the Chemical Abstracts Service number 74663-48-2 [1]. This compound, also known as 2-(1-Methylethyl)-6-propylphenol, serves as a significant intermediate in pharmaceutical synthesis and has been identified as Propofol Impurity O in European Pharmacopoeia standards [2] [6]. The synthesis of this compound requires sophisticated methodological approaches that can achieve selective alkylation at specific positions on the phenol ring while maintaining high yields and purity.

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation represents the most established methodology for synthesizing 2-isopropyl-6-propylphenol through electrophilic aromatic substitution reactions [7]. This approach utilizes Lewis acid catalysts to facilitate the formation of carbon-carbon bonds between the phenolic substrate and alkylating agents [14]. The mechanism involves the generation of carbocation electrophiles through Lewis acid-assisted ionization of alkyl halides, followed by nucleophilic attack from the electron-rich aromatic ring [7].

The Friedel-Crafts alkylation of phenol derivatives requires careful consideration of catalyst selection and reaction conditions [12]. Very active Lewis acids including aluminum chloride, aluminum bromide, gallium chloride, and antimony pentafluoride have demonstrated superior performance in phenol alkylation reactions [14]. Moderately active catalysts such as indium chloride, lanthanide bromides, and iron chloride provide alternative options for more controlled reaction conditions [14].

For 2-isopropyl-6-propylphenol synthesis, the reaction proceeds through sequential alkylation steps, with the first alkylation introducing the isopropyl group at the ortho position relative to the hydroxyl group [26]. The second alkylation step requires precise control to achieve selective propyl substitution at the remaining ortho position. Temperature control between 373-673 K has proven critical for optimizing the ortho selectivity, with ortho-to-para ratios exceeding 20:1 under optimized conditions [26].

Research has demonstrated that phenol alkylation with 2-propanol in supercritical water achieves remarkable ortho selectivity without requiring traditional Lewis acid catalysts [26]. The dehydration of 2-propanol generates propene, which subsequently reacts with phenol to produce 2-isopropylphenol as the primary product [26]. This catalyst-free approach yields alkylphenol products with 83.1% efficiency while maintaining exceptional positional selectivity [26].

| Reaction Parameter | Optimal Range | Product Selectivity |

|---|---|---|

| Temperature | 373-673 K | Ortho/Para > 20:1 |

| Pressure | 25 MPa | 83.1% Alkylphenol Yield |

| Water Density | 0.2-0.5 g/cm³ | Enhanced Reaction Rate |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions offer an alternative synthetic pathway for 2-isopropyl-6-propylphenol synthesis through carbon-oxygen and carbon-carbon bond formation [15] [16]. These methodologies have gained prominence due to their mild reaction conditions, functional group tolerance, and ability to utilize readily available starting materials [20].

The copper-catalyzed O-arylation of phenols with aryl halides provides a versatile approach for constructing substituted phenolic compounds [20]. Using copper iodide with picolinic acid as the ligand system in dimethyl sulfoxide with potassium phosphate has demonstrated exceptional efficiency for coupling sterically hindered substrates [20]. This catalyst system achieves high yields even with ortho-substituted coupling partners, which traditionally present significant challenges in cross-coupling reactions [20].

Photoinduced copper-catalyzed coupling reactions represent an emerging methodology for phenol functionalization [15]. The combination of visible light irradiation with copper catalysts enables C-N and C-O bond formation under exceptionally mild conditions at temperatures as low as -10°C [15]. These reactions proceed through single-electron transfer mechanisms, generating organic radicals that engage in out-of-cage coupling processes [15].

For propylation reactions, copper-catalyzed asymmetric Friedel-Crafts propargylic alkylation has shown promise for introducing propyl substituents onto phenol derivatives [18]. Using copper triflate decorated with chiral tridentate ketimine ligands, these reactions proceed with high yields and excellent enantioselectivities when applied to 3,5-dialkoxyphenol derivatives [18]. The presence of electron-rich substituents at the meta-position proves essential for promoting effective alkylation [18].

Supercritical Water-Mediated Decomposition

Supercritical water-mediated processes represent a unique approach to phenol functionalization and synthesis through high-temperature, high-pressure aqueous environments [23] [24]. These conditions, typically exceeding 647 K and 22.1 MPa, create a reaction medium with distinctive properties that facilitate both decomposition and synthetic transformations [25].

The thermal decomposition of substituted phenols in supercritical water follows predictable patterns based on substituent effects [23]. Ortho-substituted phenols consistently demonstrate higher reactivity compared to meta- and para-isomers under identical conditions [23] [28]. For alkyl-substituted phenols like cresols, conversions remain below 10% at 460°C and 250 atmospheres with residence times around 10 seconds [23].

Supercritical water oxidation of phenolic compounds achieves remarkable conversion rates when combined with appropriate catalysts [24]. Iron oxide nanoparticles synthesized in situ through supercritical water oxidation demonstrate exceptional catalytic activity for phenol conversion [24]. Maximum phenol oxidation of 99.9% has been achieved at 380°C, 25 MPa pressure, with residence times of 0.75 seconds using oxidant ratios of 1.5 [24].

The mechanism of phenol alkylation in supercritical water involves the hydroxy group playing a crucial role in both dehydration and alkylation processes [26]. The reaction proceeds around the hydroxyl group, with phenol protonating alcohols and abstracting hydrogen atoms during dehydration steps [26]. For alkylation, phenol provides protons to alkenes and forms alkylated products through unsaturated ketone intermediates [26].

| Process Parameter | Optimal Condition | Conversion Rate |

|---|---|---|

| Temperature | 380°C | 99.9% Phenol Oxidation |

| Pressure | 25 MPa | 97.8% COD Reduction |

| Residence Time | 0.75 seconds | Complete Conversion |

| Oxidant Ratio | 1.5 | 93.5% COD Reduction |

Continuous Flow Process Innovations

Continuous flow chemistry has revolutionized the synthesis of phenolic compounds by enabling precise control over reaction parameters and improving safety profiles for challenging transformations [31] [32]. These technologies particularly benefit reactions involving gaseous reagents, high temperatures, or potentially hazardous intermediates [34].

Tube-in-tube microreactor systems have demonstrated exceptional capability for phenol functionalization reactions [31]. These devices, composed of gas-permeable inner tubes and gas-nonpermeable outer tubes, enable efficient gas-liquid contact while maintaining precise control over reaction conditions [31]. The technology has successfully performed gram-scale synthesis under optimized safety and economic conditions [31].

Electrochemical aromatic carbon-hydrogen hydroxylation in continuous flow represents a cutting-edge approach to phenol synthesis [34]. This method achieves direct hydroxylation of arene carbon-hydrogen bonds without requiring catalysts or chemical oxidants [34]. The process demonstrates broad scope compatibility with arenes of diverse electronic properties and excellent scalability, as evidenced by continuous production of one mole (204 grams) of phenol products [34].

Flow alkylation processes using heterogeneous base catalysts provide efficient alternatives for phenol functionalization [38]. Packed-bed flow reactors utilizing potassium carbonate as a heterogeneous base achieve rapid alkylations at ambient temperature [38]. These systems require only solvent removal for product isolation, significantly simplifying workup procedures [38].

The optimization of continuous flow processes for phenol synthesis requires careful consideration of residence time, temperature, and flow rates [33] [36]. For phenol degradation processes using immobilized enzymes, optimal flow rates of 25 μL/min with 15 mg of catalyst loading achieve degradation rates exceeding 70% over 48-hour continuous operation [36].

Comparative Analysis of Reaction Conditions

The synthesis of 2-isopropyl-6-propylphenol through different methodological approaches requires systematic comparison of reaction conditions to optimize yield, selectivity, and practical feasibility [39] [40]. Temperature, pressure, catalyst loading, and solvent systems represent critical parameters that significantly influence reaction outcomes [48].

Temperature optimization studies reveal distinct requirements for different synthetic approaches [39] [45]. Titanium dioxide-catalyzed alkylation reactions achieve optimal performance at moderate temperatures with phenol conversions exceeding 86% and high selectivity toward linear alkylation products [10]. The reaction temperature significantly affects both conversion rates and product distribution, with higher temperatures favoring dehydrogenation pathways over alkylation [39].

Catalyst comparison studies demonstrate the superior performance of specific catalyst systems for phenol alkylation [41] [46]. Zeolite-based catalysts, particularly H-beta with silicon-to-aluminum ratios of 15, exhibit the highest activity for liquid-phase alkylation reactions [41]. The activity order follows: H-beta > H-USY > H-mordenite, correlating with structural characteristics including pore dimensions and acid site accessibility [41].

Solvent effects play crucial roles in determining reaction selectivity and product distribution [46] [48]. Apolar solvents like decalin favor carbon-alkylation over oxygen-alkylation in acid-catalyzed phenol reactions [46]. The solvent influences both the kinetics of electrophile formation and the stability of reaction intermediates [46].

Reaction time optimization reveals different kinetic profiles for various synthetic approaches [39] [50]. In hydrodeoxygenation processes using Raney nickel and zeolite catalysts, optimal reaction times of 4 hours at 200°C achieve maximum yields of propylcyclohexane products [39]. Extended reaction times beyond optimal conditions lead to catalyst deactivation and decreased selectivity [39].

| Synthetic Method | Temperature Range | Catalyst Loading | Conversion Rate | Selectivity |

|---|---|---|---|---|

| Friedel-Crafts | 373-673 K | 5-10 mol% | 83.1% | Ortho/Para > 20:1 |

| Copper-Catalyzed | 253-393 K | 5 mol% | 92% | >80% Linear |

| Supercritical Water | 653-723 K | In-situ generation | 99.9% | Variable |

| Flow Chemistry | 298-393 K | Heterogeneous | 70-95% | Position-dependent |

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant